(R)-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol is a chiral organic compound that contains a pyrimidine ring substituted with an amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The amino and methoxy groups can be introduced via nucleophilic substitution reactions using appropriate reagents such as ammonia or methanol.
Chiral Side Chain Addition: The hexanol side chain can be added through a chiral auxiliary or asymmetric synthesis approach to ensure the desired ®-configuration.
Industrial Production Methods
Industrial production of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hexanol side chain, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the side chain, potentially leading to the formation of amines or alcohols.
Substitution: The amino and methoxy groups on the pyrimidine ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes involved in metabolic pathways.
Molecular Probes: It may be used as a probe to study biological processes.
Medicine
Drug Development:
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anti-cancer activities.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the corresponding metabolic pathway. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol: The enantiomer of the compound with different stereochemistry.
2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol: The racemic mixture containing both ®- and (S)-enantiomers.
2-((2-Amino-5-methoxypyrimidin-4-yl)amino)pentan-1-ol: A similar compound with a shorter side chain.
Uniqueness
®-2-((2-Amino-5-methoxypyrimidin-4-yl)amino)hexan-1-ol is unique due to its specific ®-configuration, which may confer distinct biological activities and interactions compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C11H20N4O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(2R)-2-[(2-amino-5-methoxypyrimidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C11H20N4O2/c1-3-4-5-8(7-16)14-10-9(17-2)6-13-11(12)15-10/h6,8,16H,3-5,7H2,1-2H3,(H3,12,13,14,15)/t8-/m1/s1 |
InChI Key |
BCEIXRQEAZHTTP-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@H](CO)NC1=NC(=NC=C1OC)N |
Canonical SMILES |
CCCCC(CO)NC1=NC(=NC=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.